molecular formula C16H15NOS B12801508 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone CAS No. 66365-64-8

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B12801508
CAS No.: 66365-64-8
M. Wt: 269.4 g/mol
InChI Key: IFCVJGNTWZXCDA-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound featuring the 3,4-dihydroquinolin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . This core scaffold is recognized for its potential interaction with key neurological enzymes. Research into analogous 3,4-dihydroquinolin-2(1H)-one derivatives has identified them as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, an important target in the study of neurodegenerative conditions . Furthermore, structural hybrids incorporating this pharmacophore have been designed and evaluated as multi-target directed ligands, demonstrating balanced inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) in preclinical models, suggesting their potential application in the investigation of complex diseases like Alzheimer's . The specific phenylthio substitution in this compound may offer unique electronic and steric properties, making it a valuable intermediate or candidate for further structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new synthetic routes, develop novel multi-target therapeutic strategies, or probe the mechanisms of enzyme inhibition. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

66365-64-8

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H15NOS/c1-17-14-10-6-5-9-13(14)15(11-16(17)18)19-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

IFCVJGNTWZXCDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically involves:

  • Formation of the quinolinone core via cyclization reactions.
  • Introduction of the methyl group at the 1-position.
  • Installation of the phenylthio group at the 4-position through nucleophilic substitution or thiolation reactions.

This multi-step approach ensures regioselective functionalization and high purity of the final compound.

Detailed Preparation Methods

Cyclization to Form the Quinolinone Core

A common starting point is the condensation of appropriately substituted anilines with chloroacetyl chloride, followed by cyclization to yield the quinolinone ring. This step often involves:

  • Reaction of substituted anilines with chloroacetyl chloride under controlled temperature.
  • Intramolecular cyclization promoted by base or acid catalysts to form the 3,4-dihydroquinolinone structure.

This method provides the 1-methyl-2(1H)-quinolinone scaffold necessary for further functionalization.

Introduction of the Phenylthio Group

The phenylthio substituent at the 4-position is introduced via nucleophilic aromatic substitution or thiolation of a 4-chloroquinolinone intermediate:

  • The 4-chloro substituent on the quinolinone ring is displaced by a thiophenol or phenylthiolate nucleophile.
  • This reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate substitution.

This step is critical for installing the phenylthio group with high regioselectivity and yield.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position can be achieved by:

  • Quaternization of the quinolinone nitrogen using methylating agents such as dimethyl sulfate or methyl iodide.
  • Subsequent deprotonation or neutralization to yield the 1-methyl derivative.

This step is often performed after the phenylthio group installation to avoid side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Condensation and Cyclization Substituted aniline + chloroacetyl chloride, base catalyst, heat Formation of 3,4-dihydroquinolinone core
2 Nucleophilic Aromatic Substitution 4-chloroquinolinone + thiophenol, DMF, heat Introduction of phenylthio group at C-4
3 N-Methylation Methyl iodide or dimethyl sulfate, base Formation of 1-methyl-4-(phenylthio)quinolinone

Experimental Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps.
  • Temperature: Elevated temperatures (80–120 °C) are commonly used to drive substitution reactions.
  • Catalysts: Bases such as sodium hydride or potassium carbonate facilitate deprotonation and nucleophilic attack.
  • Purification: Recrystallization from dichloromethane or chromatographic techniques yield pure final products.

Research Findings and Analytical Data

  • The synthesized compound exhibits characteristic IR absorption bands corresponding to the quinolinone carbonyl (~1690 cm⁻¹) and aromatic C–H stretches.
  • NMR spectroscopy confirms the methyl group at the nitrogen and the phenylthio substitution pattern.
  • Mass spectrometry data align with the expected molecular weight (~303.8 g/mol for the chloro derivative).
  • X-ray crystallography (where available) confirms the molecular geometry and substitution positions.

Notes on Variations and Derivatives

  • Oxidation of the phenylthio group to sulfoxides or sulfones can be performed post-synthesis for derivative studies.
  • Substituents on the phenyl ring or quinolinone core can be varied to modulate biological activity.
  • Alternative methylation sequences or protecting group strategies may be employed depending on substrate sensitivity.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Core Formation Condensation of substituted anilines with chloroacetyl chloride, cyclization under heat
Phenylthio Group Introduction Nucleophilic substitution of 4-chloroquinolinone with thiophenol in DMF at elevated temperature
N-Methylation Methyl iodide or dimethyl sulfate methylation of quinolinone nitrogen
Purification Recrystallization from CH2Cl2 or chromatographic methods
Analytical Confirmation IR, NMR, MS, and X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinolinone core can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

The compound has been investigated for its potential in treating Alzheimer’s disease (AD). Research indicates that derivatives of 3,4-dihydro-2(1H)-quinolinone, including 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone, can act as dual-target inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathology of AD.

Case Study: Dual-Target Inhibitors

A study synthesized a series of hybrid compounds based on 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate. The most promising candidate exhibited strong inhibitory activity against both ChEs and MAOs, with an IC50 value of 0.0029 μM against MAO-B. The study highlighted the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for further development in AD therapy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Various derivatives have shown promising antiproliferative effects on cancer cell lines.

Case Study: Antiproliferative Activity

In a study involving a series of methyl derivatives based on quinoxaline and quinolinone structures, several compounds demonstrated significant activity against human cancer cell lines HCT-116 and MCF-7. The most active compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potential for development as anticancer agents .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques

Recent advancements in metal-catalyzed reactions have facilitated the efficient synthesis of derivatives from this compound. These synthetic methodologies are crucial for developing new therapeutic agents with improved efficacy .

Data Summary Table

Application AreaCompound DerivativeKey FindingsReference
Neurodegenerative Diseases3e (Hybrid Compound)IC50 = 0.0029 μM against MAO-B; crosses BBB
Anticancer ActivityVarious DerivativesIC50 range: 1.9 - 7.52 μg/mL against HCT-116, MCF-7
Synthetic ApplicationsMultiple DerivativesEfficient synthesis via metal-catalyzed reactions

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The biological and chemical properties of 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can be contextualized by comparing it to structurally related quinolinones. Key comparisons are organized by activity:

Antitumor Activity
Compound Name Substituents Activity (Cell Line/Model) Potency/IC₅₀ Source/Reference
3S,4R-Dihydroxy-4-(4′-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (Compound 258) C3: -OH; C4: -OH, -C6H4-4′-OMe Cytotoxic (SKOV-3 ovarian cancer) Moderate activity Penicillium janczewskii
3R,4R-Dihydroxy-4-(4′-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (Compound 259) C3: -OH; C4: -OH, -C6H4-4′-OMe Cytotoxic (SKOV-3 ovarian cancer) Moderate activity Penicillium janczewskii
This compound N1: -CH3; C4: -SPh Not reported in evidence N/A Synthetic

Key Insights :

  • The diastereomeric natural analogs (258 and 259) demonstrate that hydroxyl and methoxyphenyl groups at C3/C4 confer antitumor activity, likely through hydrogen bonding and aromatic interactions .
Central Nervous System (CNS) Activity
2.2.1. Antidepressant Effects
Compound Name Substituents Activity (Model) Efficacy (Dose) Source/Reference
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) N1: -CH2CH2CH2-piperazine; C5: -OMe Reduced immobility time (forced-swimming test) Effective at 30 mg/kg Synthetic
Aripiprazole C4: -O-C6H4-Cl; N1: Complex substituent FDA-approved antipsychotic Clinically relevant Synthetic
This compound N1: -CH3; C4: -SPh Not reported in evidence N/A Synthetic

Key Insights :

  • The 5-methoxy and piperazinylpropyl substituents in Compound 34b enhance sigma receptor binding, critical for antidepressant effects .
  • The phenylthio group in the target compound may alter sigma receptor affinity due to steric bulk and electronic effects compared to oxygen-based substituents.
2.2.2. MAO-B Inhibition
Compound Name Substituents MAO-B Selectivity (SI) pIC₅₀ Source/Reference
C7-Benzyloxy-3,4-dihydro-2(1H)-quinolinone C7: -OCH2C6H5 High selectivity (SI = 40,000) 8.602 Synthetic
This compound C4: -SPh; N1: -CH3 Not reported in evidence N/A Synthetic

Key Insights :

  • C7-substituted quinolinones with benzyloxy groups exhibit potent MAO-B inhibition due to hydrophobic and hydrogen-bond acceptor interactions .
Antifungal Activity
Compound Name Substituents Target Enzyme/Organism IC₅₀/MIC Source/Reference
Novel 3,4-dihydro-2(1H)-quinolinone derivatives Variable C7 substituents Chitin synthase (Candida spp.) 2–16 µg/mL Synthetic
This compound C4: -SPh; N1: -CH3 Not reported in evidence N/A Synthetic

Key Insights :

  • C7 alkyl/aryl ethers in antifungal quinolinones disrupt chitin synthase via hydrophobic interactions .

Biological Activity

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15NOS
  • Molecular Weight : 255.35 g/mol

This compound belongs to the quinolinone family, which is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activity Overview

This compound exhibits several biological activities:

  • MAO-B Inhibition :
    • The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is relevant for treating neurodegenerative diseases like Parkinson's disease .
    • Activity Data : The compound demonstrated an IC50 value of 8.602 nM against MAO-B with a selectivity index (SI) of 40,000, indicating strong potency and selectivity .
  • Anticancer Potential :
    • Research indicates that derivatives of quinolinones possess anticancer properties. The presence of the phenylthio group enhances the interaction with cancer cell lines.
    • Case Study : In vitro studies showed that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
    • Activity Data : The minimum inhibitory concentration (MIC) values against specific pathogens were reported to be in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • MAO-B Interaction : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in the MAO-B active site (e.g., TYR:435 and CYS:172), stabilizing its binding and enhancing inhibitory activity .
  • Anticancer Mechanism : The quinolinone scaffold facilitates interactions with DNA and RNA, leading to apoptosis in cancer cells through the induction of oxidative stress .

Table 1: Biological Activity Summary

Activity TypeIC50/EC50 ValueSelectivity IndexReference
MAO-B Inhibition8.602 nM40,000
Antimicrobial (Bacteria)Low μM rangeN/A
Anticancer (Cell Lines)VariesN/A

Table 2: Structural Features Influencing Activity

Structural FeatureImpact on Activity
Phenylthio GroupEnhances enzyme interaction
Quinolinone CoreCritical for biological activity
Substituents on Phenyl RingModulates hydrophobic interactions

Case Studies

  • MAO-B Inhibition Study :
    • A recent study utilized computational methods to design derivatives based on the quinolinone scaffold, leading to the identification of highly potent MAO-B inhibitors with improved pharmacokinetic profiles .
  • Anticancer Activity Assessment :
    • In vitro assays were conducted on breast cancer cell lines where derivatives showed significant inhibition of cell growth compared to control groups. This suggests a promising avenue for further development as anticancer agents .

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